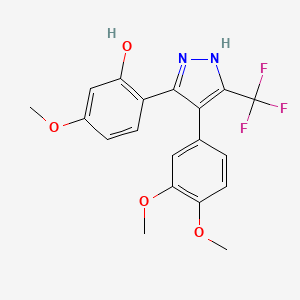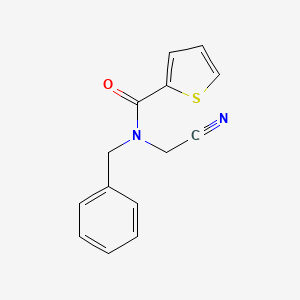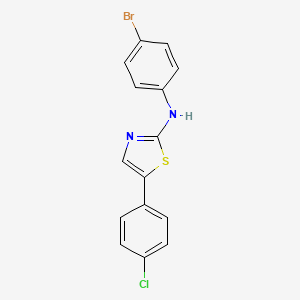
2-(4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(3,4-Dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-methoxyphenol is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a trifluoromethyl group and a methoxyphenyl group
Métodos De Preparación
The synthesis of 2-(4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-methoxyphenol typically involves multi-step organic reactionsThe reaction conditions often include the use of strong bases, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
2-(4-(3,4-Dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-methoxyphenol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 2-(4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-methoxyphenol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The trifluoromethyl group enhances its binding affinity and metabolic stability, making it a potent compound in biological systems .
Comparación Con Compuestos Similares
When compared to similar compounds, such as 2-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)piperidine, 2-(4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-methoxyphenol stands out due to its unique pyrazole ring structure and the presence of both methoxy and trifluoromethyl groups.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
Propiedades
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O4/c1-26-11-5-6-12(13(25)9-11)17-16(18(24-23-17)19(20,21)22)10-4-7-14(27-2)15(8-10)28-3/h4-9,25H,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTAODGFZMNLOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NNC(=C2C3=CC(=C(C=C3)OC)OC)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3-acetylphenoxy)-N-[(5-chloropyrazin-2-yl)methyl]propanamide](/img/structure/B2800714.png)
![N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2800715.png)
![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2800716.png)
![(2E)-3-(4-bromophenyl)-1-{2-[(4-chlorophenyl)sulfanyl]-4-methylquinolin-3-yl}prop-2-en-1-one](/img/structure/B2800718.png)

![Methyl 4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamoyl)benzoate](/img/structure/B2800720.png)

![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2800722.png)
![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2800724.png)
![7-[4-(3-Fluoropropoxy)phenoxy]-2,4-bis(trifluoromethyl)-1,8-naphthyridine](/img/structure/B2800725.png)
![3-[(4-fluorophenyl)methyl]-8-[2-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2800726.png)
![2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.5]nonane-1-carboxylic acid](/img/structure/B2800728.png)
![8-ethoxy-5-[(2-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2800729.png)

